2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid
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Overview
Description
2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimido[2,1-b]quinazoline core structure, which is further functionalized with a bromine atom and a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-bromo-2-aminobenzoic acid with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to form the pyrimido[2,1-b]quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new compounds with different substituents at the bromine position.
Scientific Research Applications
2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core structure, such as gefitinib and erlotinib, are well-known for their anticancer properties.
Pyrimido[2,1-b]quinazoline Derivatives: Similar compounds with variations in the substituents on the pyrimido[2,1-b]quinazoline core.
Uniqueness
2-[(3-Bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is unique due to the presence of both a bromine atom and a benzoic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-bromo-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O3/c19-12-9-23-16(24)10-5-1-3-7-13(10)21-18(23)22-15(12)20-14-8-4-2-6-11(14)17(25)26/h1-9H,(H,25,26)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWUANWVKUSWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=C(C(=NC3=N2)NC4=CC=CC=C4C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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